molecular formula C4H6O4S B1683132 Thiodiglycolic acid CAS No. 123-93-3

Thiodiglycolic acid

Cat. No. B1683132
CAS RN: 123-93-3
M. Wt: 150.16 g/mol
InChI Key: UVZICZIVKIMRNE-UHFFFAOYSA-N
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Description

Thiodiglycolic acid is a chemical compound with the molecular formula C4H6O4S . It is used as an analytical reagent and in the detection of copper, lead, mercury, and silver .


Synthesis Analysis

Thiodiglycolic acid can be synthesized by reacting mixtures of monochloroacetic acid and dichloroacetic acid with an alkali metal hydrosulfide under certain conditions . Another method involves the condensation of monochloroacetic acid with sodium disulfide, followed by electrochemical reduction of the resulting mixture .


Molecular Structure Analysis

The molecular structure of Thiodiglycolic acid consists of four carbon atoms, six hydrogen atoms, four oxygen atoms, and one sulfur atom . The molecular weight is 150.15 .


Chemical Reactions Analysis

Thiodiglycolic acid can be detected in aqueous samples using a liquid chromatography–tandem mass spectrometry (LC–MS/MS) method . It can also be oxidized by strong oxidizing agents such as (CH3I)2+˙, Cl2–˙, CH3İOH, and SO4–˙ .


Physical And Chemical Properties Analysis

Thiodiglycolic acid appears as a colorless liquid with an unpleasant odor. It has a density of 1.325 g/cm3 . It is used to make permanent wave solutions and depilatories, and is corrosive to metals and tissue .

Scientific Research Applications

Dermatological Applications
Thiodiglycolic acid, an organic thioacid, has been explored for its utility in dermatology, particularly for chemical peels. It shows promise in treating hemosiderin deposits and post-inflammatory hyperchromia, suggesting its effectiveness as a therapeutic adjuvant for certain skin conditions (R. Vasconcelos, 2020).

Biomedical Detection and Monitoring
In biomedical research, thiodiglycolic acid's role as a biomarker for monitoring exposure to hazardous substances like vinyl chloride is notable. Methods developed for the sensitive detection of thiodiglycolic acid in biological samples, such as urine, highlight its importance in occupational health and toxicology (Z. Dlasková et al., 2003; Yan-Qing Fan et al., 2022).

Analytical Chemistry and Sensor Development
Thiodiglycolic acid has also been utilized in the development of analytical sensors. A fluorescent sensor incorporating thiodiglycolic acid demonstrates high selectivity and sensitivity, which is significant for detecting and quantifying specific substances in complex biological matrices (Yan-Qing Fan et al., 2022).

Environmental and Chemical Analysis
Research into the environmental fate and transformation of thiodiglycolic acid sheds light on its behavior in various conditions. Studies on the hydrolysis and oxidation of thiodiglycolic acid in water systems contribute to our understanding of its environmental impact and degradation pathways (R. Lachance et al., 1999).

Nanotechnology
Thiodiglycolic acid has been employed as a stabilizing agent in the synthesis of nanoparticles. It acts as an effective capping agent, ensuring the stability and dispersion of nanoparticles in various media. This application is crucial for the development of nanomaterials with tailored properties for use in electronics, catalysis, and medicine (M. Rabinal et al., 2013).

Safety And Hazards

Thiodiglycolic acid is corrosive and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-(carboxymethylsulfanyl)acetic acid
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InChI

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
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InChI Key

UVZICZIVKIMRNE-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)SCC(=O)O
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Molecular Formula

C4H6O4S
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DSSTOX Substance ID

DTXSID1051432
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Molecular Weight

150.16 g/mol
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Physical Description

Colorless or white solid; [HSDB] Tan powder; [Alfa Aesar MSDS], Solid
Record name Thiodiglycolic acid
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Solubility

Very soluble in ethanol, soluble in benzene, In water, 4X10+5 mg/l @ 25 deg, 400 mg/mL at 25 °C
Record name THIODIGLYCOLIC ACID
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Product Name

Thiodiglycolic acid

Color/Form

Crystals from water, A white powder or crystals from ethyl acetate/benzene, Colorless crystals

CAS RN

123-93-3
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Record name Thiodiglycollic acid
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Melting Point

129 °C
Record name THIODIGLYCOLIC ACID
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Record name Thiodiacetic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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